![molecular formula C18H23NO6 B366795 2,2,7,7-Tetramethyl-tetrahydrobis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxylic acid, phenylamide CAS No. 347412-23-1](/img/structure/B366795.png)
2,2,7,7-Tetramethyl-tetrahydrobis[1,3]dioxolo[4,5-b:4',5'-d]pyran-5-carboxylic acid, phenylamide
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Overview
Description
“2,2,7,7-Tetramethyl-tetrahydrobis[1,3]dioxolo[4,5-b:4’,5’-d]pyran-5-carboxylic acid, phenylamide” is a complex organic compound . It has a molecular formula of C12H18O7 . The compound is solid in physical form .
Molecular Structure Analysis
The compound has a complex structure with multiple functional groups. It includes two dioxolo groups and a pyran ring, which are all part of a larger bicyclic system . The compound also contains a carboxylic acid group and a phenylamide group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 438.7±55.0 °C at 760 mmHg, and a flash point of 219.1±31.5 °C . It has 9 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds . Its polar surface area is 124 Å2 .Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Future Directions
properties
IUPAC Name |
4,4,11,11-tetramethyl-N-phenyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO6/c1-17(2)22-11-12(23-17)14-16(25-18(3,4)24-14)21-13(11)15(20)19-10-8-6-5-7-9-10/h5-9,11-14,16H,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAUSHRIERSHKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NC4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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